An In-Depth Technical Guide to Bis-BCN-PEG3-diamide for Advanced Bioconjugation
An In-Depth Technical Guide to Bis-BCN-PEG3-diamide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-BCN-PEG3-diamide, a bifunctional linker playing a crucial role in the development of next-generation bioconjugates, including antibody-drug conjugates (ADCs). We will delve into its chemical structure, properties, and its application in advanced bioconjugation strategies, complete with experimental protocols and a visual representation of its workflow.
Core Concepts: Understanding Bis-BCN-PEG3-diamide
Bis-BCN-PEG3-diamide is a chemical linker designed for the covalent attachment of two molecules, at least one of which is typically a biomolecule. Its structure features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that readily participate in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] These BCN moieties are separated by a hydrophilic polyethylene glycol (PEG) spacer (PEG3), which enhances the solubility of the linker and the resulting conjugate in aqueous environments.[2] The diamide functionalities within the linker provide structural stability.
The primary application of Bis-BCN-PEG3-diamide is in the field of bioconjugation, where it serves as a bridge to connect a targeting moiety, such as a monoclonal antibody, to a payload, like a cytotoxic drug for cancer therapy. The bifunctional nature of the linker allows for the attachment of two separate azide-modified molecules.
Chemical Structure
The chemical structure of Bis-BCN-PEG3-diamide is presented below:
IUPAC Name: 2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)-N-[2-[2-[2-[2-[[2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]acetamide[1]
Chemical Formula: C₃₂H₄₈N₂O₇[1][2]
(2D Structure)
Image Source: PubChem CID 163333163[1]
Quantitative Data
For ease of reference and comparison, the key quantitative properties of Bis-BCN-PEG3-diamide are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 572.74 g/mol | [1][2] |
| Purity | ≥95% | [2] |
| Solubility | While specific quantitative data for Bis-BCN-PEG3-diamide is not readily available, similar BCN-PEG compounds are soluble in common organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The PEG3 spacer is incorporated to enhance aqueous solubility. | General knowledge from related compounds |
Experimental Protocols: Application in Antibody-Drug Conjugate (ADC) Synthesis
The following is a detailed protocol for the synthesis of a Trastuzumab-MMAE (monomethyl auristatin E) antibody-drug conjugate using Bis-BCN-PEG3-diamide as a bifunctional linker. This protocol is a representative example of how this linker can be employed in a dual-labeling strategy.
Materials:
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Trastuzumab (anti-HER2 antibody)
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Azide-modified MMAE (Payload 1)
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Azide-modified fluorescent reporter (e.g., Alexa Fluor 647-azide) (Payload 2)
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Bis-BCN-PEG3-diamide
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Phosphate-buffered saline (PBS), pH 7.4
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Dimethyl sulfoxide (DMSO)
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Amine-reactive BCN-NHS ester (for antibody modification)
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Quenching reagent (e.g., Tris buffer)
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Size-exclusion chromatography (SEC) column
Protocol:
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Antibody Preparation and BCN Modification:
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Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in PBS (pH 7.4).
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Dissolve the amine-reactive BCN-NHS ester in DMSO to a final concentration of 10 mM.
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Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the Trastuzumab solution. The final DMSO concentration should not exceed 10% (v/v).
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Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
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Quench the reaction by adding a small volume of 1 M Tris buffer (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
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Remove excess, unreacted BCN-NHS ester and quenching reagent by size-exclusion chromatography using a column equilibrated with PBS (pH 7.4).
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Determine the concentration and degree of labeling (DOL) of the BCN-modified Trastuzumab using UV-Vis spectrophotometry.
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Sequential Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
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First Conjugation (MMAE):
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Prepare a stock solution of azide-modified MMAE in DMSO.
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Add a 1.5- to 3-fold molar excess of azide-MMAE to the BCN-modified Trastuzumab solution.
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Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing. The reaction can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry.
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Purify the Trastuzumab-BCN-MMAE conjugate using size-exclusion chromatography to remove unreacted azide-MMAE.
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Second Conjugation (Fluorescent Reporter):
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Prepare a stock solution of the azide-modified fluorescent reporter in DMSO.
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Add a 1.5- to 3-fold molar excess of the fluorescent reporter to the purified Trastuzumab-BCN-MMAE conjugate.
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Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light.
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Purify the final dual-labeled ADC (Trastuzumab-MMAE-Fluorophore) using size-exclusion chromatography to remove the unreacted fluorescent reporter.
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Characterization of the Final ADC:
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Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry.
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Characterize the drug-to-antibody ratio (DAR) and the fluorophore-to-antibody ratio using HIC-HPLC and/or mass spectrometry.
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Assess the binding affinity of the ADC to its target antigen (HER2) using ELISA or surface plasmon resonance (SPR).
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Evaluate the in vitro cytotoxicity of the ADC on a HER2-positive cancer cell line.
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Visualizing the Workflow: Synthesis of a Dual-Labeled ADC
The following diagram illustrates the experimental workflow for the synthesis of a dual-labeled antibody-drug conjugate using Bis-BCN-PEG3-diamide.
Caption: Workflow for dual-labeling of Trastuzumab using Bis-BCN-PEG3-diamide.
